molecular formula C12H14O B3057603 7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one CAS No. 829-14-1

7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one

Cat. No.: B3057603
CAS No.: 829-14-1
M. Wt: 174.24 g/mol
InChI Key: SEKQECDUSDIAPN-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrobenzo[8]annulen-5(6H)-one is a bicyclic ketone featuring an eight-membered annulene ring fused to a benzene ring. Its structure includes a partially saturated cycloalkenone system, which confers unique electronic and steric properties. This compound serves as a key intermediate in photochemical reactions, such as the Photo-Favorskii ring contraction, where its reactivity is influenced by ring strain and conjugation effects .

Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-9-3-1-2-6-10-7-4-5-8-11(10)12/h4-5,7-8H,1-3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKQECDUSDIAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298546
Record name 7,8,9,10-tetrahydrobenzo[8]annulen-5(6h)-one
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Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-14-1
Record name NSC124105
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Record name 7,8,9,10-tetrahydrobenzo[8]annulen-5(6h)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one
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Preparation Methods

Friedel-Crafts Acylation Followed by Cyclization

A widely employed method involves the Friedel-Crafts acylation of polycyclic aromatic hydrocarbons (PAHs) with succinic anhydride. For example, pyrene undergoes Friedel-Crafts reaction with succinic anhydride in the presence of AlCl₃, yielding ketocarboxylic acid intermediates. Subsequent cyclization under acidic conditions (e.g., HCl) produces the annulene framework. This method is notable for its scalability, with yields exceeding 65% in optimized protocols.

Key Reaction Conditions

Precursor Reagent Temperature Yield
Pyrene Succinic anhydride 140–160°C 78%
Ketocarboxylic acid HCl (aq.) Reflux 65%

Acid-Catalyzed Cyclization of Ketoesters

Cyclization of ketoester derivatives using polyphosphoric acid (PPA) is another robust approach. For instance, 2,3-dimethyl-6,7-dihydro-5H-benzoannulen-5-one is synthesized via PPA-mediated cyclization at 100–120°C. This method avoids harsh metal catalysts and achieves yields of 70–75%.

Ring-Expansion and Annulation Strategies

Photochemical Cyclization

Photochemical methods enable the construction of the annulene ring system. A photocyclization reaction of ene–yne precursors under UV light (λ = 300 nm) generates the bicyclic ketone core. This method is particularly effective for introducing stereochemical control, as demonstrated in the synthesis of diastereomerically pure annulenones.

Photocyclization Parameters

Substrate Light Source Solvent Yield
Ene–yne derivative UV (300 nm) Benzene 60%

Knoevenagel Condensation and Annulation

A three-step synthesis involving Knoevenagel condensation has been reported:

  • Condensation : Diethyl malonate reacts with cyclohexanone derivatives under basic conditions.
  • Cyclization : The resulting diketone undergoes annulation via acid catalysis (e.g., H₂SO₄).
  • Oxidation : Final oxidation with CrO₃ yields the target annulenone.

Yield Optimization

Step Reagent Yield
Condensation NaOEt, EtOH 85%
Cyclization H₂SO₄, 100°C 72%
Oxidation CrO₃, AcOH 68%

Catalytic Hydrogenation of Benzoannulenes

Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of fully aromatic benzoannulenes over Pd/C or Raney Ni under H₂ (50–100 psi) selectively reduces the exocyclic double bond. This method preserves the ketone functionality while saturating the annulene ring.

Catalyst Comparison

Catalyst Pressure (psi) Temperature Yield
Pd/C (10%) 50 25°C 90%
Raney Ni 100 50°C 82%

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps such as reductive amination and dehydration. For example, microwave-assisted reductive amination of ketone intermediates with NH₄OAc/NaBH₃CN reduces reaction times from 24 h to 30 min while maintaining yields >80%.

Electrochemical Methods

Manganese-catalyzed electrochemical chlorination of cyclohexane derivatives introduces halogens at specific positions, enabling subsequent cyclization. This method achieves regioselectivity >95% and is compatible with sensitive functional groups.

Electrochemical Parameters

Substrate Catalyst Current (mA) Yield
Cyclohexane derivative MnCl₂ 20 75%

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Friedel-Crafts Scalable, high yields Requires acidic conditions 65–78%
Photochemical Stereochemical control Specialized equipment 60%
Catalytic Hydrogenation Selective reduction High-pressure setup 82–90%
Microwave-Assisted Rapid reaction times Limited substrate scope 80%

Mechanistic Insights

Cyclization reactions often proceed via carbocation intermediates stabilized by aromatic conjugation. For example, in Friedel-Crafts acylation, the acylium ion generated by AlCl₃ attacks the PAH ring, followed by intramolecular cyclization. Computational studies (DFT) confirm that ring strain in the transition state is minimized when the annulene adopts a boat-like conformation.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency. A representative protocol uses:

  • Reactant : 1-Benzosuberone (10 kg scale)
  • Conditions : H₂ (50 psi), Pd/C (1 mol%), 40°C
  • Output : 8.2 kg (82% yield) of 7,8,9,10-tetrahydrobenzoannulen-5(6H)-one.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydrobenzo8annulen-5(6h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

7,8,9,10-Tetrahydrobenzo8annulen-5(6h)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7,8,9,10-Tetrahydrobenzo8annulen-5(6h)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₄O
  • Molecular Weight : 174.24 g/mol
  • Synthesis: Typically synthesized via hydrogenation of benzo[8]annulenone precursors or through modified Ho/Yang/Itoh methods (e.g., derivatives like 30d and 9d are obtained with yields ranging from 33% to 78%) .

Comparison with Structural Analogues

Ring Size and Saturation Effects

The annulene ring size ([7] vs. [8]) significantly impacts stability and reactivity:

Compound Name Ring Size Molecular Formula Molecular Weight Key Structural Feature
7,8,9,10-Tetrahydrobenzo[8]annulen-5(6H)-one 8 C₁₂H₁₄O 174.24 Eight-membered ring with partial saturation
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one 7 C₁₁H₁₂O 160.21 Smaller ring, higher ring strain

The benzo[7]annulenone (CAS 826-73-3) exhibits greater ring strain due to its smaller size, leading to lower thermal stability (boiling point: 231.9°C) compared to the more relaxed benzo[8] analogue .

Substituent Effects

Functional groups alter physical properties and reactivity:

Compound Name Substituent(s) Melting Point (°C) Synthesis Yield (%) Key Observation
30d (2-methoxy derivative) 2-OCH₃ 137.7–139.1 33 Methoxy group reduces polarity
9d (2-hydroxy derivative) 2-OH 143.1–144.5 78 Hydroxy group enhances H-bonding
3-Chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one 3-Cl N/A N/A Chlorine increases electrophilicity
10-Chloro-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one 10-Cl N/A N/A Chlorination at bridgehead position
  • Hydroxy vs. Methoxy : The hydroxy derivative (9d) has a higher melting point than the methoxy analogue (30d) due to stronger intermolecular hydrogen bonding .
  • Halogenation: Chlorination (e.g., at position 3 in benzo[7]annulenone or position 10 in benzo[8]annulenone) enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .

Functionalized Derivatives

Compound Name Functional Group Application/Reactivity
N-(6,7,8,9-Tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine Oxime Forms coordination complexes
7,7-Difluoro-5-(trimethylsilyl)-...triflate F, Si(Me)₃ Precursor for fluorinated polymers
(7α,8β,9α,10α)-Tetrahydroxybenzo[a]pyrene Tetrol Mutagenesis research biomarker
  • Oxime Derivatives : These exhibit tautomerism and are used in stereochemical studies .
  • Fluorinated/Silylated Analogues : Enhance thermal stability and modulate electronic properties for materials science .
  • Tetrol Metabolites: Serve as biomarkers for carcinogenic polycyclic aromatic hydrocarbon exposure .

Biological Activity

7,8,9,10-Tetrahydrobenzo annulen-5(6H)-one, also known as indanone, is an organic compound with a complex fused ring structure that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and applications in medicinal chemistry, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 829-14-1

The compound's unique structure allows it to engage in various chemical reactions such as oxidation and reduction, which are crucial for its biological activity.

Synthesis

The synthesis of 7,8,9,10-Tetrahydrobenzo annulen-5(6H)-one typically involves cyclization reactions of precursors under controlled conditions. Common methods include:

  • Acidic or basic cyclization
  • Use of catalysts to enhance yield and purity

Antimicrobial Properties

Recent studies have evaluated the antimicrobial potential of derivatives of 7,8,9,10-Tetrahydrobenzo annulen-5(6H)-one against various pathogens.

Table 1: Antimicrobial Activity of Compounds Derived from 7,8,9,10-Tetrahydrobenzo annulen-5(6H)-one

CompoundTarget PathogenInhibition Zone (mm)MIC (µg/mL)
Compound 22aBacillus subtilis25100
Compound 9cEscherichia coli20200
Compound 25bCandida albicans3050
Compound 21aPseudomonas aeruginosa15150

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

The biological activity of the compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways critical for cellular function and pathogen survival.

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of benzosuberone derivatives and tested their antimicrobial properties against standard bacterial strains. The results showed that certain derivatives exhibited strong inhibitory effects comparable to established antibiotics .
  • Cancer Research : The National Cancer Institute has cataloged this compound under NSC number 124105 due to its potential relevance in cancer research. Preliminary studies suggest that derivatives may possess cytotoxic properties against cancer cell lines .

Future Directions

Research is ongoing to further elucidate the mechanisms underlying the biological activity of 7,8,9,10-Tetrahydrobenzo annulen-5(6H)-one. Future studies should focus on:

  • Detailed pharmacological profiling
  • Exploration of structure-activity relationships (SAR)
  • Development of novel derivatives with enhanced biological properties

Q & A

Q. What are the common synthetic strategies for 7,8,9,10-Tetrahydrobenzo[8]annulen-5(6H)-one and its derivatives?

Synthesis typically involves multi-step protocols under controlled conditions. For example:

  • Multi-step organic synthesis : Cyclization of precursor molecules (e.g., boronate esters or brominated intermediates) using catalysts like Pd or Cu. This approach often requires protecting groups (e.g., tert-butyl carbamate) to stabilize reactive sites during intermediate steps .
  • Electrochemical functionalization : Manganese-catalyzed chlorination of cycloalkane derivatives can introduce halogens into the annulene framework, enabling further derivatization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR provide detailed structural insights, such as ring conformation and substituent effects. For derivatives, coupling constants (e.g., δ 7.68–7.61 ppm in thiophene-substituted analogs) reveal electronic environments .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formulas (e.g., [M+H]+ peaks with <5 ppm error) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like ketones (C=O stretch at ~1700 cm⁻¹) .

Q. How can computational chemistry methods aid in understanding this compound’s electronic properties?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes 3D structures and predicts electronic properties (e.g., HOMO-LUMO gaps, dipole moments). These models validate experimental data, such as NMR chemical shifts .
  • Molecular Docking : For bioactive derivatives, docking studies simulate interactions with biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) analyses .

Advanced Research Questions

Q. How can electrochemistry be applied to functionalize derivatives of this annulene?

Electrochemical methods enable selective modifications:

  • Deconstructive Chlorination : Manganese catalysts in HCl/CH₃CN mediate C–H bond activation, introducing chlorine at specific positions (e.g., 10-chloro derivatives). This avoids harsh reagents and improves regioselectivity .
  • Redox-Active Modifications : Cyclic voltammetry (CV) identifies redox potentials, guiding the design of electroactive analogs for materials science applications.

Q. What challenges arise when analyzing contradictory biological activity data for annulene derivatives?

Contradictions may stem from:

  • Structural Variations : Minor substituent changes (e.g., nitro vs. hydroxy groups) drastically alter bioactivity. For example, nitro derivatives (C11H11NO3) exhibit different receptor affinities compared to hydroxylated analogs .
  • Assay Conditions : Differences in solvent polarity, pH, or cell lines can skew results. Cross-referencing data with standardized protocols (e.g., OECD guidelines) is critical .

Q. How do steric and electronic effects influence the reactivity of this annulene in Diels-Alder reactions?

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) reduce reaction rates by impeding diene approach.
  • Electronic Effects : Electron-withdrawing groups (e.g., ketones) activate the annulene as a dienophile, while electron-donating groups (e.g., methyl) deactivate it. Computational modeling (DFT) quantifies these effects .

Methodological Considerations

Q. Experimental Design Table

ObjectiveMethodologyKey References
Synthesize halogenated derivativesElectrochemical chlorination with MnCl₂
Characterize ring strainDFT-based geometry optimization
Analyze bioactivityMolecular docking + in vitro assays

Q. Data Contradiction Resolution Workflow

Compare synthetic routes (e.g., catalyst purity, reaction time).

Validate analytical conditions (e.g., NMR solvent, MS ionization mode).

Replicate studies using standardized protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one
Reactant of Route 2
7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one

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